5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

Catalog No.
S796025
CAS No.
20829-96-3
M.F
C8H4ClNO3
M. Wt
197.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

CAS Number

20829-96-3

Product Name

5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

IUPAC Name

5-chloro-1H-3,1-benzoxazine-2,4-dione

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

InChI

InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)

InChI Key

NIGOFAVNIBBNJV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)C(=O)OC(=O)N2

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)OC(=O)N2

The exact mass of the compound 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione, commonly known as 5-chloroisatoic anhydride, is a highly reactive, bifunctional electrophilic building block. Characterized by an oxazine-2,4-dione core fused to a 5-chloro-substituted benzene ring, it serves as a critical precursor for the regioselective synthesis of halogenated nitrogen heterocycles, including 5-chloroquinazolinones and 7-chlorobenzodiazepines. Its primary procurement value lies in its ability to undergo controlled nucleophilic ring-opening and subsequent cyclization. Unlike late-stage chlorination strategies—which often suffer from poor regiocontrol and require harsh reagents—procuring this pre-functionalized anhydride guarantees the exact placement of the chlorine atom, ensuring high reproducibility and structural fidelity in the final active pharmaceutical ingredients (APIs) or agrochemical libraries [1].

Substituting 5-chloroisatoic anhydride with unsubstituted isatoic anhydride or the more common 6-chloroisatoic isomer fundamentally alters the regiochemistry of the resulting heterocycle. In the synthesis of target-specific APIs, the position of the chlorine atom dictates the steric and electronic environment of the binding pocket; thus, a 6-chloro or unsubstituted analog will yield an entirely different, non-interchangeable pharmacological profile. Furthermore, the 5-chloro group exerts unique steric hindrance on the adjacent C4 carbonyl. This alters the nucleophilic attack trajectory and cyclization kinetics compared to unsubstituted baselines, meaning that reaction conditions optimized for standard isatoic anhydride may yield poor results, unexpected side products, or require specific base-free adaptations when applied to the 5-chloro isomer [1].

Enhanced Cyclization Efficiency in Benzodiazepine Core Synthesis

In the synthesis of 1,4-benzodiazepine-2,5-dione scaffolds, the electronic and steric profile of the starting anhydride significantly impacts the cyclization trajectory. Research demonstrates that the reaction of 5-chloroisatoic anhydride with glycine yields the corresponding 7-chloro-benzodiazepine core with an overall yield of approximately 50%. In stark contrast, utilizing unsubstituted isatoic anhydride under similar conditions results in a severely depressed yield of only 20% for the corresponding unhalogenated core [1].

Evidence DimensionYield of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione core
Target Compound Data~50% overall yield (using 5-chloroisatoic anhydride)
Comparator Or Baseline20% yield (using unsubstituted isatoic anhydride)
Quantified Difference2.5-fold increase in core formation yield
ConditionsReaction with glycine/glycine ethyl ester in aqueous base (sodium carbonate/triethylamine)

For procurement teams sourcing precursors for Diazepam analogs, the 5-chloro derivative offers a massive throughput advantage over attempting late-stage chlorination of an unsubstituted core.

Regioselective Amide Formation and Isomerization Prevention in Nucleoside Analogs

When synthesizing bacterial adenylate cyclase inhibitors, the linkage stability of the anthraniloyl moiety is critical. Ester-linked analogs undergo problematic migration from the 2'-position to the 3'-position, forming an inseparable 5:1 mixture. By utilizing 5-chloroisatoic anhydride to form an amide linkage under base-free conditions, the desired stable derivative is obtained in 84% yield with only 8% ring-opened side product. Conversely, attempting this reaction with a base (NaH or TEA) plummets the yield to 12%, dominated by a 75% side product from nucleophilic attack at the carbamic acid carbonyl [1].

Evidence DimensionYield of stable 2'-amide nucleoside derivative
Target Compound Data84% yield (using 5-chloroisatoic anhydride under base-free conditions)
Comparator Or Baseline12% yield (using 5-chloroisatoic anhydride with base) and inseparable 5:1 isomeric mixtures (using ester-linked analogs)
Quantified Difference7-fold increase in yield by eliminating base, completely bypassing ester isomerization
ConditionsTreatment of 2'-amino nucleoside derivative with 5-chloroisatoic anhydride

Demonstrates that 5-chloroisatoic anhydride must be processed under specific base-free conditions to maximize yield and ensure structural stability of the final API.

High Processability in Catalyst-Free Aqueous Synthesis

A key procurement consideration for halogenated building blocks is their compatibility with scalable, environmentally benign conditions. 5-chloroisatoic anhydride demonstrates excellent reactivity in catalyst-free, aqueous-ethanol (1:1) systems. In the three-component condensation to form 3-(2'-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones, 5-chloroisatoic anhydride achieves an 83% yield. This is highly comparable to the 92% yield of the unsubstituted isatoic anhydride baseline, proving that the electron-withdrawing 5-chloro group does not necessitate a shift to harsh organic solvents (e.g., acetonitrile, which yielded only 25% for the baseline) or expensive catalysts [1].

Evidence DimensionYield of target quinazolinone in catalyst-free water:ethanol
Target Compound Data83% yield (using 5-chloroisatoic anhydride)
Comparator Or Baseline92% yield (unsubstituted isatoic anhydride baseline); 25% yield (baseline in acetonitrile)
Quantified DifferenceMaintains >80% yield in green solvents, vastly outperforming conventional organic solvent conditions (25%)
ConditionsCondensation with 2-aminobenzothiazole and an aldehyde in water:ethanol (1:1) at ~80°C

Allows manufacturers to process the 5-chloro derivative using the same cost-effective, green-chemistry protocols established for unsubstituted isatoic anhydride, reducing solvent waste and catalyst costs.

Synthesis of 7-Chloro-1,4-Benzodiazepines

Directly following from its superior cyclization efficiency, 5-chloroisatoic anhydride is the preferred precursor for synthesizing diazepam analogs and other 7-chlorobenzodiazepine-2,5-diones, offering significantly higher yields (up to 2.5-fold) than unsubstituted baselines[1].

Development of Stable Bacterial Adenylate Cyclase Inhibitors

Utilized to introduce stable, non-isomerizing 5-chloroanthraniloyl amide linkages onto acyclic nucleoside phosphonates. When processed under base-free conditions, it bypasses the severe isomerization issues inherent to ester-linked analogs, ensuring high-purity API generation[2].

Regioselective Quinazolinone Library Generation via Green Chemistry

Ideal for the combinatorial synthesis of 5-chloro-substituted quinazolin-4-ones. Its proven compatibility with catalyst-free, aqueous-ethanol solvent systems allows industrial buyers to scale up libraries without relying on toxic organic solvents or expensive transition-metal catalysts [3].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione

Dates

Last modified: 08-15-2023

Explore Compound Types